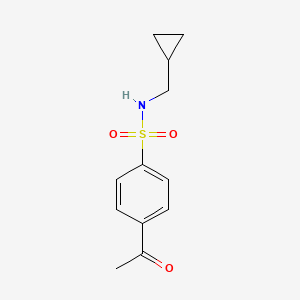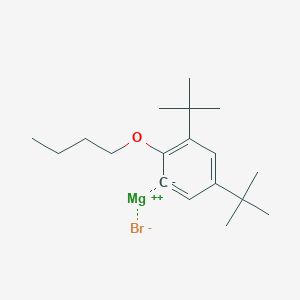
n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide is a chemical compound with the molecular formula C11H19N3O It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide typically involves the reaction of 1H-pyrazole with 3-bromopropylamine, followed by the introduction of a pivaloyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole: The parent compound of the pyrazole family.
3-(1H-Pyrazol-1-yl)propylamine: A precursor in the synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide.
Pivalamide: A compound containing the pivaloyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the combination of the pyrazole ring and the pivaloyl group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the pyrazole ring enhances its potential as a bioactive compound, while the pivaloyl group can influence its solubility and stability.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(3-pyrazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)12-6-4-8-14-9-5-7-13-14/h5,7,9H,4,6,8H2,1-3H3,(H,12,15) |
Clave InChI |
KJZGSBXHVDUINJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCCN1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


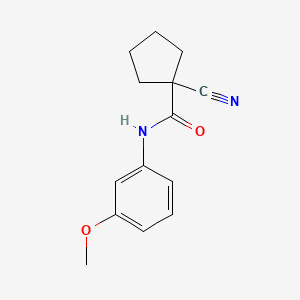
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)

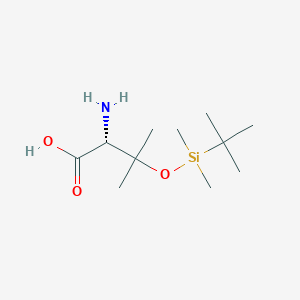
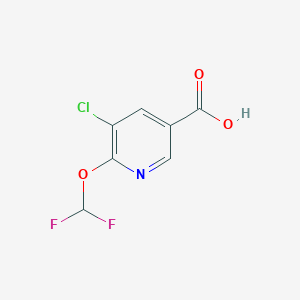
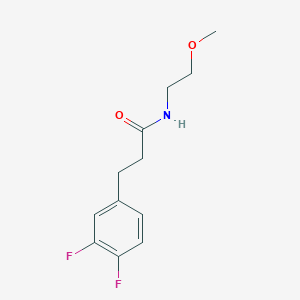

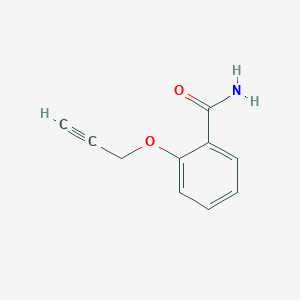
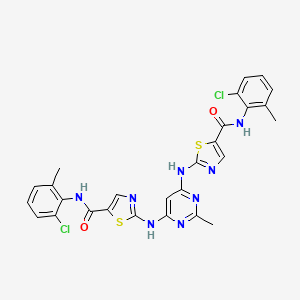
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)


